2-(Dimethylamino)-3-hydroxypropanoic acid

Descripción

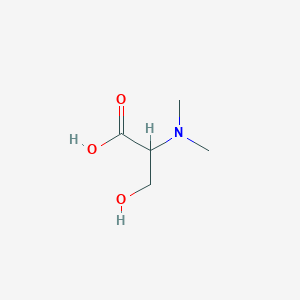

2-(Dimethylamino)-3-hydroxypropanoic acid is a substituted propanoic acid derivative featuring a dimethylamino group at the second carbon and a hydroxyl group at the third carbon. The dimethylamino group contributes to basicity and hydrogen-bonding capacity, while the hydroxyl group enhances hydrophilicity and reactivity in esterification or coordination reactions . Such compounds are often intermediates in pharmaceuticals or polymerization processes, as seen in related amino acid derivatives (e.g., drug precursors in , and 15).

Propiedades

Número CAS |

126576-99-6 |

|---|---|

Fórmula molecular |

C5H11NO3 |

Peso molecular |

133.15 g/mol |

Nombre IUPAC |

(2R)-2-(dimethylamino)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C5H11NO3/c1-6(2)4(3-7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 |

Clave InChI |

UHOZUUWRLMQQBZ-SCSAIBSYSA-N |

SMILES |

CN(C)C(CO)C(=O)O |

SMILES isomérico |

CN(C)[C@H](CO)C(=O)O |

SMILES canónico |

CN(C)C(CO)C(=O)O |

Sinónimos |

D-Serine, N,N-dimethyl- (9CI) |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials and Precursors

The synthesis typically begins with S-isoserine (3-amino-2-hydroxypropanoic acid), a commercially available chiral precursor. Its primary and secondary functional groups necessitate protective strategies to avoid side reactions during subsequent steps. For example, Ambeed’s protocol employs S-isoserine dissolved in a 1:1 dioxane-water mixture, followed by Boc (tert-butoxycarbonyl) protection using Boc₂O and N-methylmorpholine as a base. This yields N-Boc-3-amino-2(S)-hydroxypropanoic acid with 81.5% efficiency, confirmed via ¹H and ¹³C NMR.

Protection of Amino Groups

Boc protection is favored for its stability under acidic and basic conditions. In a comparative study, Boc₂O reacted with S-isoserine in tetrahydrofuran (THF) and aqueous NaOH at ambient temperature, achieving 80% yield after acidification and extraction. Alternative methods using carbodiimides (e.g., EDC) and activators (e.g., HONB) in DMF facilitate coupling reactions, though these are more relevant for peptide bond formation than standalone protection.

Deprotection and Isolation

Post-methylation, the hydroxyl group remains unprotected. Final isolation involves acid-base extraction, as demonstrated in the patent WO2004043905A1: the reaction mixture is acidified to pH 1 with NaHSO₄, extracted into ethyl acetate, and concentrated. Crystallization from polar solvents like ethanol or methanol enhances purity.

Enzymatic and Catalytic Methods

Enzymatic resolution offers a stereoselective route to enantiomerically pure products. The patent WO2004043905A1 describes using lipases or esterases to hydrolyze racemic esters of 2-amino-3-hydroxypropanoic acid derivatives. For example, racemic N-protected esters incubated with Pseudomonas fluorescens lipase in phosphate buffer (pH 7.0) at 30°C yield (2R,3R) and (2S,3S) isomers with >90% enantiomeric excess. Adapting this method to 2-(dimethylamino) derivatives would require synthesizing the corresponding ester substrate.

Reaction Optimization and Parameters

Temperature and Solvent Effects

Optimal Boc protection occurs at 0–20°C in dioxane-water mixtures, minimizing side reactions like oligomerization. Elevated temperatures (up to 50°C) are tolerated in THF, though prolonged heating risks racemization.

pH Control

Maintaining basic conditions (pH 8–9) during Boc protection ensures efficient acylation of the amine. Acidic workup (pH 1) precipitates the product, simplifying isolation.

Catalysts and Reagents

N-Methylmorpholine acts as a non-nucleophilic base, scavenging HCl generated during Boc₂O reactions. For enzymatic steps, immobilization of lipases on silica improves reusability and activity.

Analytical Techniques and Characterization

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) of N-Boc-3-amino-2(S)-hydroxypropanoic acid shows characteristic peaks at δ 1.42 (s, Boc CH₃), 3.40–3.62 (m, CH₂NH), and 4.26 (m, CH-OH).

-

Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+Na]⁺ at m/z 389.1 for activated esters).

-

Chiral HPLC : Resolves enantiomers using amylose-based columns and hexane-isopropanol mobile phases.

Comparative Analysis of Methods

Challenges in Synthesis

-

Racemization : The hydroxyl and amino groups’ proximity increases racemization risk during protection/deprotection. Low-temperature protocols mitigate this.

-

Methylation Efficiency : Achieving complete dimethylation without over-alkylation requires precise stoichiometry and pH control.

-

Solubility Issues : Polar intermediates often necessitate mixed solvents (e.g., dioxane-water), complicating large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

2-(Dimethylamino)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Aplicaciones Científicas De Investigación

2-(Dimethylamino)-3-hydroxypropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism by which 2-(Dimethylamino)-3-hydroxypropanoic acid exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3-(Dimethylamino)propanoic Acid

- Structure: Dimethylamino group at C3, carboxylic acid at C1.

- Properties: CAS 6300-04-5, molecular weight 117.15 g/mol. The dimethylamino group at C3 may influence intramolecular interactions differently, such as altering pKa values compared to C2-substituted analogs .

- Applications : Used in peptide synthesis and as a building block for surfactants due to its amphiphilic nature.

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid

- Structure: Amino group at C2, diiodinated aromatic hydroxyl group at C3.

- Properties : Higher molecular weight (due to iodine substituents) and reduced solubility in organic solvents compared to the target compound. The iodine atoms enhance steric hindrance and may confer radiocontrast properties .

- Applications : Likely used in medical imaging or as a thyroid hormone analog.

2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid

- Structure: Cyclopropylamino group at C2, trifluoromethylpyrazole at C3.

- Properties: The trifluoromethyl group increases lipophilicity and metabolic stability, while the cyclopropylamino group introduces conformational rigidity. These features contrast with the hydroxyl group in the target compound, which would prioritize hydrogen bonding over lipophilicity .

- Applications: Potential use in agrochemicals or kinase inhibitors due to fluorine’s electron-withdrawing effects.

2-(Dimethylamino) Ethyl Methacrylate

- Structure: Methacrylate ester with dimethylaminoethyl substituent.

- Properties: The ester group and methacrylate backbone enable polymerization, unlike the carboxylic acid in the target compound. shows that dimethylamino-containing co-initiators enhance resin cement reactivity, suggesting that the dimethylamino group in the target compound could similarly participate in redox reactions or catalysis .

- Applications : Dental resins and photopolymerizable materials.

Comparative Data Table

Key Research Findings and Contradictions

- Reactivity Differences: Ethyl 4-(dimethylamino) benzoate () exhibits higher reactivity than 2-(dimethylamino) ethyl methacrylate, suggesting that aromatic vs. aliphatic substituents critically influence electron donation and polymerization efficiency. This implies that the hydroxyl group in the target compound may enhance reactivity in aqueous systems compared to esters .

- Solubility Trends : Bulky aromatic substituents (e.g., in ) reduce solubility, whereas hydroxyl groups (as in the target compound) likely increase aqueous solubility.

- Synthetic Challenges : and highlight that steric hindrance from substituents complicates synthesis, suggesting that the target compound’s hydroxyl group might require protective strategies during synthesis.

Actividad Biológica

2-(Dimethylamino)-3-hydroxypropanoic acid, also known as DMHP, is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its biological activity has been explored in relation to several therapeutic areas, particularly in cancer treatment and metabolic disorders. This article aims to provide a comprehensive overview of the biological activities associated with DMHP, supported by data tables, case studies, and research findings from diverse sources.

- Molecular Formula : C5H11NO3

- Molecular Weight : 133.15 g/mol

- CAS Number : 126576-99-6

DMHP exhibits its biological effects primarily through modulation of metabolic pathways and interaction with specific cellular targets. The compound is known to influence:

- Enzyme Activity : DMHP can act as an inhibitor or modulator of certain enzymes involved in metabolic processes.

- Cell Proliferation : It has been shown to affect cell cycle progression and apoptosis in various cancer cell lines.

Anticancer Activity

A significant area of research has focused on the anticancer properties of DMHP. Studies have demonstrated its potential to inhibit the proliferation of cancer cells through several mechanisms:

-

Inhibition of Histone Deacetylases (HDACs) :

- DMHP derivatives have been synthesized that selectively inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.

- Case Study : A series of compounds derived from DMHP showed IC50 values ranging from 0.69 mM to 11 mM against HeLa cells, indicating potent anticancer activity compared to standard treatments like doxorubicin (IC50 = 2.29 mM) .

- Induction of Apoptosis :

Metabolic Effects

Research indicates that DMHP may also play a role in metabolic regulation:

- Glucose Metabolism : DMHP has been implicated in enhancing glucose uptake in muscle cells, potentially offering therapeutic avenues for type 2 diabetes management.

- Lipid Metabolism : Studies suggest that DMHP can modulate lipid profiles, reducing triglyceride levels and improving overall lipid metabolism.

Pharmacokinetics

Understanding the pharmacokinetics of DMHP is crucial for its therapeutic application:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues; penetrates the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver; metabolites include various conjugated forms.

- Excretion : Excreted mainly via urine.

Research Findings

Q & A

Q. What are the optimal synthetic routes for 2-(Dimethylamino)-3-hydroxypropanoic acid, and how do reaction conditions influence yield and purity?

Synthesis of this compound typically involves alkylation or amination of α-hydroxy acids. For example, a two-step approach may include:

- Step 1 : Condensation of dimethylamine with a protected α-hydroxypropanoic acid derivative (e.g., methyl ester) under basic conditions (pH 9–11) at 40–60°C.

- Step 2 : Deprotection of the hydroxyl group using acid hydrolysis (HCl, 1–2 M) at reflux.

Key variables include solvent polarity (e.g., methanol vs. DMF), temperature control to avoid racemization, and stoichiometric ratios of dimethylamine. Yields >70% are achievable with rigorous exclusion of moisture .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (90:10, v/v) and UV detection at 254 nm.

- Circular Dichroism (CD) : Compare spectra with enantiomerically pure standards.

- X-ray crystallography : Crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) to confirm absolute configuration .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Acidic conditions (pH <3) : Hydrolysis of the dimethylamino group may occur, forming 3-hydroxypropanoic acid.

- Alkaline conditions (pH >10) : Risk of hydroxyl group oxidation.

- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent degradation. Stability data for analogous compounds suggest a shelf life of ≥6 months under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?

- Molecular docking : Use AutoDock Vina to model binding to serine hydrolases (e.g., acetylcholinesterase). The dimethylamino group may form hydrogen bonds with catalytic triads.

- MD simulations : Analyze conformational stability in aqueous environments (AMBER force field, 100 ns simulations).

- QSAR studies : Correlate logP values (predicted ~0.8) with bioavailability for CNS-targeted drug candidates .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

- Dose-response assays : Test across a concentration range (1 nM–100 µM) to identify biphasic effects.

- Competitive inhibition studies : Use Lineweaver-Burk plots to determine inhibition constants (Ki).

- Mutagenesis : Modify amino acid residues in target enzymes (e.g., Glu202 in β-lactamases) to pinpoint binding interactions .

Q. How can enantiomeric separation be scaled for in vivo studies?

- Preparative SFC : Supercritical fluid chromatography with CO2/ethanol co-solvents achieves >99% enantiomeric excess.

- Kinetic resolution : Use lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) to isolate (R)- and (S)-enantiomers.

- In vivo PK/PD : Compare bioavailability in rodent models using LC-MS/MS quantification of plasma levels .

Methodological Challenges

Q. What analytical techniques detect trace impurities in synthesized batches?

Q. How do solvent polarity and counterion choice affect crystallization for structural studies?

- Solvent screening : Test binary mixtures (e.g., water:acetonitrile) to optimize crystal morphology.

- Counterion effects : Trifluoroacetate vs. hydrochloride salts alter lattice energy and crystal packing.

- Freeze-drying : Amorphous vs. crystalline forms are characterized by XRD and DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.